molecular formula C47H66O13 B1222901 Pulvomycin

Pulvomycin

Katalognummer: B1222901
Molekulargewicht: 839 g/mol
InChI-Schlüssel: FXSFWUNCIOIMAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibiotic 1063Z, also known as (-)-Pulvomycin, is a naturally occurring antibiotic compound. It is known for its potent antibacterial properties and has been the subject of extensive research due to its unique structure and mechanism of action. This compound is particularly effective against a range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Pulvomycin involves several key steps, including the formation of its core structure and the introduction of various functional groups. The synthetic route typically begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as cyclization, oxidation, and reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (-)-Pulvomycin involves large-scale fermentation processes using specific strains of microorganisms that naturally produce the compound. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of (-)-Pulvomycin. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Pulvomycin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of (-)-Pulvomycin include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, pH levels, and the presence of catalysts.

Major Products

The major products formed from the reactions of (-)-Pulvomycin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanism of Action
Pulvomycin has been shown to exert antitumor effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often implicated in cancer cell resistance to therapies. In a study focused on triple-negative breast cancer (TNBC), this compound demonstrated the ability to overcome docetaxel resistance by downregulating activated STAT3 levels in resistant cancer cells. This was evidenced by significant reductions in tumor growth in xenograft models when combined with docetaxel, suggesting a synergistic effect that enhances therapeutic efficacy against resistant tumors .

Case Study: Triple-Negative Breast Cancer
In vitro experiments with MDA-MB-231-DTR cells revealed that treatment with this compound led to:

  • Cell Cycle Arrest: Increased G0/G1 phase population from 50.68% to 75.62% at 4 µM concentration.
  • Induction of Apoptosis: A marked increase in apoptotic cells, with sub-G1 phase cells rising significantly after treatment.
  • Inhibition of Migration and Invasion: this compound reduced the invasive capabilities of cancer cells, indicating its potential role in preventing metastasis .

Antimicrobial Properties

Broad-Spectrum Activity
this compound has been identified as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple antibiotics. Research has shown that it can inhibit protein synthesis by acting on elongation factor Tu (EF-Tu), which is crucial for bacterial translation processes .

Case Study: Activation in Streptomycetes
A notable study demonstrated the activation of this compound production in Streptomyces flavopersicus through genetic manipulation. This led to the identification of new antimicrobial activities against highly resistant pathogens, showcasing its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings
Antitumor ActivityTargets STAT3 signalingOvercomes docetaxel resistance in TNBC; induces apoptosis
Antimicrobial ActivityInhibits protein synthesis via EF-TuEffective against resistant bacteria; broad-spectrum activity

Wirkmechanismus

(-)-Pulvomycin exerts its antibacterial effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and ultimately leading to cell death. The compound’s unique structure allows it to interact with ribosomal RNA and disrupt the translation process, preventing the bacteria from producing essential proteins required for growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (-)-Pulvomycin include:

    Erythromycin: Another antibiotic that targets bacterial ribosomes and inhibits protein synthesis.

    Tetracycline: A broad-spectrum antibiotic that also interferes with bacterial protein synthesis.

    Chloramphenicol: An antibiotic that inhibits bacterial protein synthesis by binding to the ribosomal subunit.

Uniqueness

(-)-Pulvomycin is unique due to its specific binding affinity for bacterial ribosomes and its ability to overcome certain types of antibiotic resistance. Unlike some other antibiotics, (-)-Pulvomycin has a distinct structure that allows it to evade common resistance mechanisms, making it a valuable tool in the fight against resistant bacterial strains.

Eigenschaften

Molekularformel

C47H66O13

Molekulargewicht

839 g/mol

IUPAC-Name

22-[3,12-dihydroxy-13-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

InChI

InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3

InChI-Schlüssel

FXSFWUNCIOIMAC-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

Synonyme

labilomycin
pulvomycin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.